Pulcherosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pulcherosine belongs to the class of organic compounds known as tyrosine and derivatives. Tyrosine and derivatives are compounds containing tyrosine or a derivative thereof resulting from reaction of tyrosine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.
Scientific Research Applications
Cross-link Formation in Plant Cell Walls
Pulcherosine, identified as an oxidatively coupled trimer of tyrosine, plays a significant role in the cross-link formation within plant cell walls. It acts as an intermediate in the conversion of isodityrosine to di-isodityrosine, facilitating inter-polypeptide cross-links and/or intra-polypeptide loops. This finding suggests its vital role in the structural integrity and functionality of plant cells (Brady, Sadler, & Fry, 1998).
Synthesis of Tyrosine Oligomers
This compound has been successfully synthesized, along with other tyrosine oligomers like dityrosine and trityrosine. This synthesis is crucial for exploring the molecular structure and potential applications of these compounds in various scientific fields, such as biochemistry and materials science (Skaff, Jolliffe, & Hutton, 2005).
Role in Sea Urchin Embryo
A study on the sea urchin Hemicentrotus pulcherrimus revealed that this compound, along with other tyrosine-derived cross-linking amino acids, is crucial in the structural formation of the fertilization envelope of sea urchin embryos. This implies its biological significance in developmental processes (Nomura, Suzuki, & Matsumoto, 1990).
Properties
CAS No. |
126723-16-8 |
---|---|
Molecular Formula |
C8H3Cl2F3O |
Molecular Weight |
539.5 g/mol |
IUPAC Name |
2-amino-3-[4-[5-(2-amino-2-carboxyethyl)-3-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-2-hydroxyphenoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C27H29N3O9/c28-19(25(33)34)9-13-1-4-16(5-2-13)39-23-12-15(11-21(30)27(37)38)8-18(24(23)32)17-7-14(3-6-22(17)31)10-20(29)26(35)36/h1-8,12,19-21,31-32H,9-11,28-30H2,(H,33,34)(H,35,36)(H,37,38) |
InChI Key |
YLKSMWKXSSBSNR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC(C(=O)O)N)O)CC(C(=O)O)N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC(C(=O)O)N)O)CC(C(=O)O)N |
126723-16-8 | |
Synonyms |
5-(4''-(2-carboxy-2-aminoethyl)phenoxy)-3,3'-dityrosine pulcherosine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.